H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH

描述

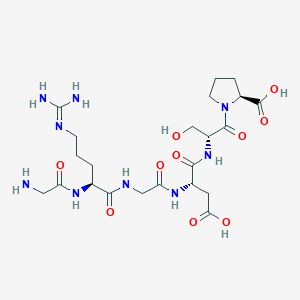

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, also known as this compound, is a useful research compound. Its molecular formula is C22H37N9O10 and its molecular weight is 587.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

GPIIb-IIIa 受体拮抗剂: 它作为 GPIIb-IIIa 受体的拮抗剂,GPIIb-IIIa 受体是血小板聚集中的关键成分。Tung 等人 (1993) 在题为“RGD 肽中分子形状与 GPIIb-IIIa 受体拮抗剂活性的相关性”的研究中探讨了这一应用 (Tung 等人,1993)。

抑制人 GST P1-1: Cacciatore 等人 (2003) 发现 H-Glo(-Ser-Gly-OH)-OH 的衍生物可以抑制人 GST P1-1,这是一种参与细胞氧化还原反应的蛋白质。这项研究记录在“合成和活性包含氨基甲酸酯骨架键的新型谷胱甘肽类似物”中 (Cacciatore 等人,2003)。

血小板聚集抑制: 新型肽 H-Pro-Ser-Nva-Gly-Asp-Trp-OH,包含相似的序列,显示出作为人血小板聚集抑制剂和对 GpIIb/IIIa 整合素特异性的高活性。Hayashi 等人 (1998) 在“作为血小板纤维蛋白原受体拮抗剂的新型和特异肽基序 Pro-X-X-X-Asp-X 的发现和构效关系研究”中探讨了这一点 (Hayashi 等人,1998)。

细胞表面受体识别: Pytela 等人 (1985) 发现肽 Gly-Arg-Gly-Asp-Ser-Pro 结合到细胞表面受体,该受体对纤连蛋白特异,在细胞基质粘附中至关重要,正如他们在研究“125/115-kDa 细胞表面受体对纤连蛋白特异,与源自纤连蛋白的精氨酸-甘氨酸-天冬氨酸粘附序列相互作用”中详细阐述的那样 (Pytela 等人,1985)。

受体介导的细胞粘附研究: Massia 和 Hubbell (1990) 证明了使用类似肽研究受体介导的细胞粘附,“Arg-Gly-Asp-和 Tyr-Ile-Gly-Ser-Arg-包含肽的共价表面固定化以获得明确的细胞粘附底物” (Massia & Hubbell, 1990)。

髓鞘碱性蛋白研究: 十三肽 Phe-Lys-Leu-Gly-Gly-Arg-Asp-Ser-Arg-Ser-Gly-Ser-Pro-OH 及其衍生物,类似于查询肽,用于研究髓鞘碱性蛋白,正如 Pasaribu (1980) 在“髓鞘碱性蛋白(人)肽片段的合成和碳 13 核磁共振谱”中所讨论的 (Pasaribu, 1980)。

作用机制

Target of Action

The primary target of the compound H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, also known as GRGDSP, is integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell cycle.

Mode of Action

GRGDSP acts as an integrin inhibitor . It interacts with integrins by mimicking the natural ligands of these receptors, which include various ECM proteins. The compound’s interaction with its targets results in the inhibition of integrin-mediated cell adhesion . This can limit the adherence of cells, such as tumor cells, to the endothelial cells of blood vessels and thereby limit metastasis .

Biochemical Pathways

The inhibition of integrin-mediated cell adhesion by GRGDSP affects various biochemical pathways. For instance, it can impact the pathways involved in cell migration, proliferation, differentiation, and apoptosis. The downstream effects of these changes can vary widely depending on the specific cellular context, but they often involve alterations in cell behavior and function .

Result of Action

The molecular and cellular effects of GRGDSP’s action primarily involve changes in cell adhesion. By inhibiting integrin-mediated cell adhesion, GRGDSP can affect the ability of cells to attach to the ECM or to other cells. This can influence various cellular processes, including cell migration, proliferation, and survival .

安全和危害

未来方向

生化分析

Biochemical Properties

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is known to inhibit fibronectin binding to platelet-binding sites . This interaction with fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix, plays a crucial role in cell adhesion, growth, migration, and differentiation .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to support fibroblast attachment and inhibit fibronectin binding to platelets . This peptide sequence is a fibronectin analog that can bind to integrin transmembrane receptors , which are involved in cell adhesion and recognition in a variety of cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It does not compete with ATP, indicating that its mechanism of action is not based on ATP competition . The peptide sequence contains the RGD integrin recognition site of the fibronectin cell binding domain , which is crucial for its interaction with integrin receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While specific studies detailing these temporal effects are limited, it is known that the peptide promotes mouse blastocyst attachment and outgrowth . In solution, it acts as a reversible inhibitor of entactin-mediated blastocyst outgrowth .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with fibronectin and integrin receptors . These interactions can influence metabolic flux or metabolite levels, although specific details are not currently available.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with integrin receptors . Specific details about its localization or accumulation within cells are not currently available.

Subcellular Localization

Given its known interactions with integrin receptors , it is likely that it localizes to areas of the cell where these receptors are present.

属性

IUPAC Name |

(2S)-1-[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDOEBWPRVVSG-FQUUOJAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914197 | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91037-75-1, 97047-91-1 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)

![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)

![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)

![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)